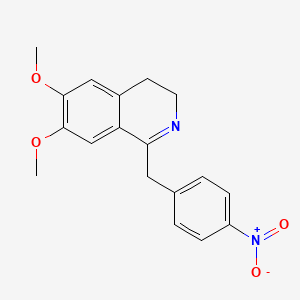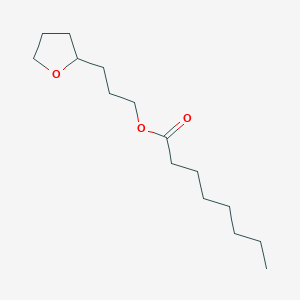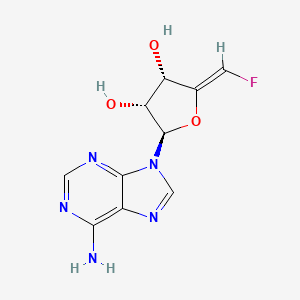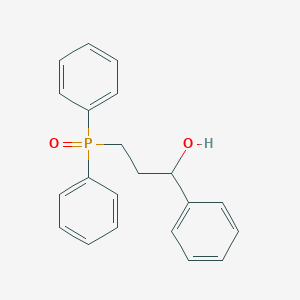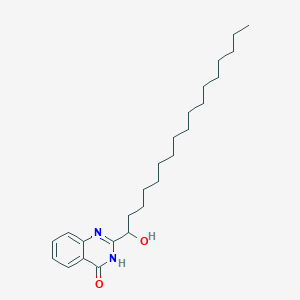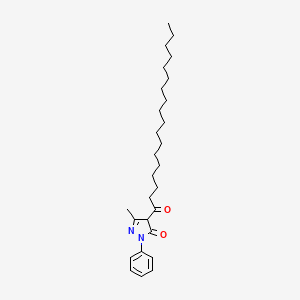
5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield
Purification steps: such as recrystallization or chromatography to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Introduction of different functional groups at the phenyl or pyrazolone ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different substituents, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes
Receptor modulation: Interacting with cellular receptors to modulate their activity
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties
1-Phenyl-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of dyes and pharmaceuticals
Uniqueness
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is unique due to its specific stearoyl substitution, which may impart distinct physical and chemical properties compared to other pyrazolone derivatives.
Propiedades
Número CAS |
84356-27-4 |
|---|---|
Fórmula molecular |
C28H44N2O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3 |
Clave InChI |
HEIJXJMIKNZPHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
